Cytotoxicity Profile: 3-Ethyl-4-hydroxybenzylidene-rhodanine vs. 5-Benzylidene-3-ethylrhodanine (BTR-1)
The target compound exhibits differentiated cytotoxicity toward solid tumor cell lines that is not observed with the closely related 3-ethyl analog BTR-1 (5-benzylidene-3-ethylrhodanine, CAS 18331-34-5). (5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrates IC50 values below 10 µM against both HeLa (cervical carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . In contrast, BTR-1—which lacks the 4-hydroxy substituent on the benzylidene ring—shows its primary activity against leukemic cell lines (CEM), with an estimated IC50 of <10 µM and a mechanism involving S-phase arrest and DNA replication blockade [1]. This shift in tumor-type selectivity driven by the 4-hydroxybenzylidene moiety makes the target compound a more suitable candidate for solid tumor research programs.
| Evidence Dimension | Tumor cell line selectivity (cytotoxicity IC50) |
|---|---|
| Target Compound Data | IC50 <10 µM in HeLa (cervical) and MDA-MB-231 (breast) cells; apoptosis induction and cell cycle arrest |
| Comparator Or Baseline | BTR-1 (5-benzylidene-3-ethylrhodanine): IC50 <10 µM in CEM leukemic cells; S-phase arrest and DNA replication blockade; 5- to 7-fold more potent than ITH-1 and ITO-1 comparators |
| Quantified Difference | Target compound: active in solid tumor lines (HeLa, MDA-MB-231); BTR-1: active in hematological line (CEM). Different tumor-type selectivity profile. |
| Conditions | In vitro cytotoxicity assays; HeLa, MDA-MB-231 (target compound); CEM leukemic cell line (BTR-1); trypan blue and MTT assays for BTR-1 |
Why This Matters
For procurement decisions in oncology drug discovery, the target compound's solid tumor activity profile addresses a different therapeutic space than BTR-1's hematological malignancy profile, preventing direct substitution.
- [1] Chiruvella, K. K.; Ravi, S.; et al. Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & Medicinal Chemistry Letters, 2010, 20, 6329–6332. IC50 of BTR-1 <10 µM in CEM cells; 5- to 7-fold more potent than ITH-1 and ITO-1. View Source
